4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method includes the reaction of a suitable pyrrolidine precursor with fluorinating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at low to moderate levels to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A structurally related compound with different substitution patterns.
Proline derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Pyrrolizines: Compounds with fused pyrrolidine rings.
Uniqueness: 4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H5F2NO3 |
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Molecular Weight |
165.09 g/mol |
IUPAC Name |
4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10) |
InChI Key |
PBRKTVZHQNLFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C1(F)F)C(=O)O |
Origin of Product |
United States |
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